molecular formula C27H31N3O B13420247 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide

2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide

Cat. No.: B13420247
M. Wt: 413.6 g/mol
InChI Key: NDSABCVWWZRQKQ-UHFFFAOYSA-N
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Description

2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide typically involves the reaction of 4-benzhydryl-piperazine with 2-ethyl-phenyl-acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide would depend on its specific biological targets. It might interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-methyl-phenyl)-acetamide
  • 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-propyl-phenyl)-acetamide

Uniqueness

2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide may have unique properties due to the specific arrangement of its functional groups, which can influence its pharmacological activity, solubility, and stability compared to similar compounds.

Properties

Molecular Formula

C27H31N3O

Molecular Weight

413.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C27H31N3O/c1-2-22-11-9-10-16-25(22)28-26(31)21-29-17-19-30(20-18-29)27(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-16,27H,2,17-21H2,1H3,(H,28,31)

InChI Key

NDSABCVWWZRQKQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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